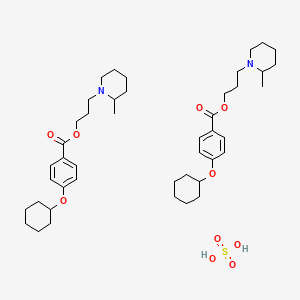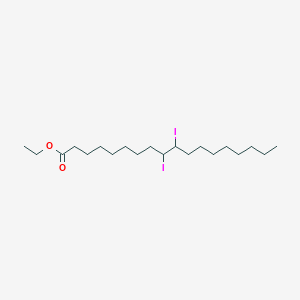
Iodetryl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodetryl is a fatty acid derivative patented by a Russian company, OOO "Nauchno-Proizvodstvennaya Firma “I. M. A.” It is primarily used as a colloidal contrast agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodetryl involves the complexation of iodine with certain polymers. The formation of polyiodide chains, such as ( \text{I}_3^- ) and ( \text{I}_5^- ) ions, is a key aspect of this process . The synthetic routes typically involve the use of natural and synthetic water-soluble polymers and nonionic surfactants as solubilizing agents .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled release of iodine through polymeric carriers. This method enhances the solubility of molecular iodine and facilitates its prolonged release . The process is designed to minimize the steady-state concentration of free iodine, thereby reducing potential side effects.
Chemical Reactions Analysis
Types of Reactions
Iodetryl undergoes various chemical reactions, including:
Oxidation: Involves the reaction with oxidizing agents to form iodine.
Reduction: The reduction of iodine back to iodide ions.
Substitution: Reactions where iodine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium thiosulfate, stannous chloride, sulfites, sulfides, arsenic (III), and antimony (III) salts . The reactions are typically carried out under controlled pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include triiodide ions (( \text{I}_3^- )) and other polyiodide chains . These products are crucial for the compound’s applications as a contrast agent.
Scientific Research Applications
Iodetryl has a wide range of applications in scientific research, including:
Chemistry: Used in iodometric titrations to determine the concentration of oxidizing agents.
Biology: Employed in studies involving the detection and quantification of biological molecules.
Mechanism of Action
The mechanism of action of iodetryl involves the complexation of iodine with polymers, leading to the formation of polyiodide chains. These chains interact with molecular targets, such as proteins, causing their denaturation through oxidation . The pathways involved include the oxidation of SH groups in cysteine and methionine residues and the prevention of hydrogen bonding between amino groups of arginines and histidines and phenol groups of tyrosines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iodetryl include other iodine-based contrast agents and iodophors. These compounds share the ability to complex with iodine and form polyiodide chains.
Uniqueness
What sets this compound apart from other similar compounds is its enhanced solubility and prolonged release properties due to its polymeric carriers . This makes it particularly effective as a contrast agent in medical imaging and other applications where controlled release of iodine is crucial.
Properties
CAS No. |
7008-02-8 |
|---|---|
Molecular Formula |
C20H38I2O2 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
ethyl 9,10-diiodooctadecanoate |
InChI |
InChI=1S/C20H38I2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
OSUWTUZVEDSJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


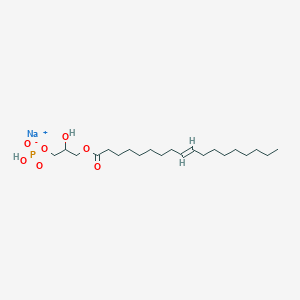
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)
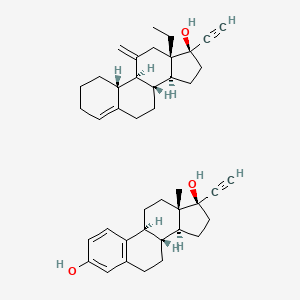
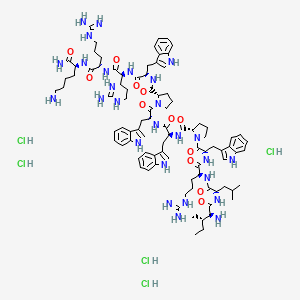
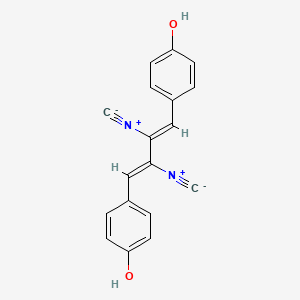
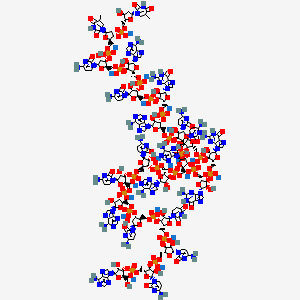
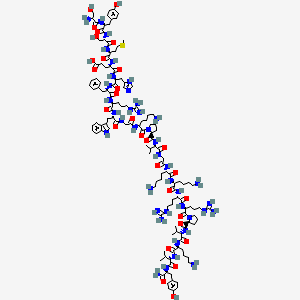
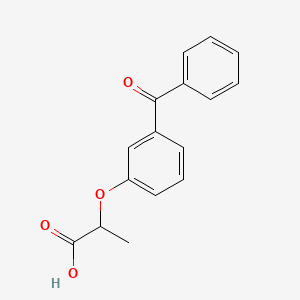
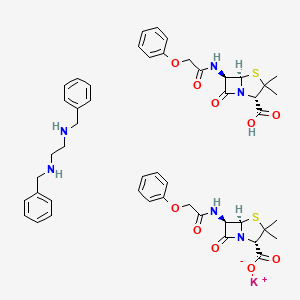
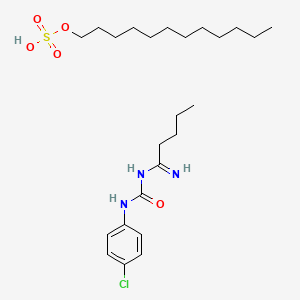
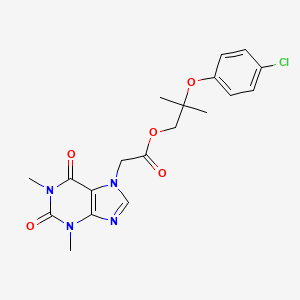
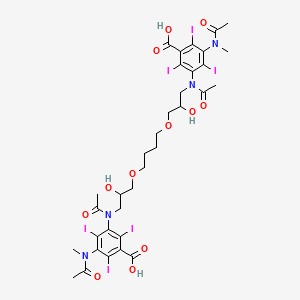
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-[(Z)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858726.png)
